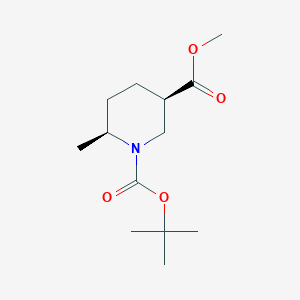

1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate

Beschreibung

1-tert-Butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate (CAS: 1009376-76-4) is a chiral piperidine derivative with a molecular formula of C₁₃H₂₃NO₄ and a molecular weight of 257.33 g/mol . It features a tert-butyl carbamate (Boc) group at the 1-position and a methyl ester at the 3-position, with stereochemical rel-(3R,6S) configuration. This compound is widely utilized in pharmaceutical research as a protein degrader building block due to its modularity in synthesizing PROTACs (Proteolysis-Targeting Chimeras) and other bioactive molecules . It is commercially available with a purity of ≥95–97% and is typically stored at room temperature or 2–8°C .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-9-6-7-10(11(15)17-5)8-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRXORRYMWSTTC-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of Substituents: The tert-butyl and methyl groups are introduced onto the piperidine ring through alkylation reactions. For instance, tert-butyl chloride and methyl iodide can be used as alkylating agents in the presence of a strong base like sodium hydride.

Stereochemical Control: The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral starting materials to ensure the desired (3R,6S)-configuration.

Industrial Production Methods

In an industrial setting, the production of 1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions, ensuring consistent product quality.

Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to remove impurities and obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl or methyl groups are replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and molecular targets depend on the context of its application. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the structural features, physicochemical properties, and applications of 1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate with analogous piperidine and pyrrolidine derivatives:

Key Findings from Comparative Analysis:

Substituent Effects :

- The tert-butyl group in the target compound enhances steric protection of the amine, improving stability during synthetic steps compared to the benzyl group in CAS 1269755-57-8, which is more labile under hydrogenation conditions .

- Fluorine substituents (CAS 1255667-06-1) increase metabolic stability and binding affinity in drug discovery, while the 4-oxo group (CAS 161491-24-3) introduces a reactive site for nucleophilic additions .

Stereochemical Impact :

- The rel-(3R,6S) configuration of the target compound enables precise control over chiral centers in asymmetric synthesis, whereas the trans-6-methyl isomer (CAS 1009376-75-3) offers distinct conformational rigidity for material science applications .

Ring Size and Reactivity :

- Piperidine derivatives (6-membered ring) generally exhibit greater conformational flexibility than pyrrolidine analogs (5-membered ring, e.g., MFCD18803482), which are constrained and often used in rigid scaffold designs .

Synthetic Utility: The target compound is synthesized via Boc protection using Boc₂O and DMAP in CH₂Cl₂, a method shared with other Boc-protected derivatives (e.g., CAS 161491-24-3) . In contrast, benzyl-protected analogs require hydrogenolysis with Pd/C for deprotection, limiting their use in hydrogen-sensitive reactions .

Commercial Availability :

- The target compound is available from multiple suppliers (e.g., Aladdin, ChemShuttle) at scales up to 25 g, while fluorinated and halogenated derivatives (e.g., CAS 1255667-06-1) are niche products with higher costs .

Biologische Aktivität

1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate is a chemical compound with significant potential in biological applications, particularly due to its structural features and reactivity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H23NO4

- Molecular Weight : 257.326 g/mol

- CAS Number : 1009376-76-4

- Density : 1.1±0.1 g/cm³

- Boiling Point : 317.6±35.0 °C at 760 mmHg

The compound features a piperidine ring with tert-butyl and methyl substituents, which influence its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The tert-butyl and methyl groups enhance the compound's lipophilicity, facilitating membrane penetration and receptor binding.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways.

- Receptor Modulation : It may act as a modulator for specific receptors associated with neurological functions.

Biological Activity Studies

Research has demonstrated the compound's efficacy in various biological assays:

Anti-inflammatory Activity

In a study evaluating piperidine derivatives, 1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate exhibited significant inhibitory effects on the upregulation of adhesion molecules like ICAM-1. This suggests potential applications in treating inflammatory conditions such as arthritis .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents indicates its potential in neurodegenerative disease models. Preliminary studies suggest it may protect neuronal cells from oxidative stress-induced damage.

Case Studies

- Inflammation Model :

-

Neuroprotection Study :

- Objective : Evaluate protective effects against oxidative stress.

- Method : Cultured neuronal cells were treated with the compound before exposure to oxidative agents.

- Findings : Treated cells showed reduced apoptosis and maintained higher viability than untreated controls.

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| 1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate | 1009376-76-4 | 257.326 g/mol | Anti-inflammatory, Neuroprotective |

| (S)-2-amino-5-(R)-1-carboxy-2-(E)-3-(4-hydroxyphenyl)allylthio)ethyl-amino) | 88466-76-6 | 243.30 g/mol | Adhesion molecule inhibitor |

| ER-49890 | Not available | Not available | Potent anti-inflammatory |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.